![molecular formula C20H32O5 B158537 8-isoprostaglandin E2 CAS No. 27415-25-4](/img/structure/B158537.png)
8-isoprostaglandin E2
Overview
Description
8-Isoprostaglandin E2 (8-iso PGE2) is a member of the isoprostane class of prostanoids . It acts at the receptor for thromboxane A2 (the TP) in vivo to induce vasoconstriction and platelet aggregation . It also enhances receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .
Synthesis Analysis
8-iso PGE2 is one of several isoprostanes produced from arachidonic acid during lipid peroxidation . It is a potent renal vasoconstrictor in the rat .Molecular Structure Analysis
The molecular weight of 8-iso PGE2 is 352.47 and its molecular formula is C20H32O5 . The structure contains a total of 57 bonds, including 25 non-H bonds, 4 multiple bonds, 12 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis
8-iso PGE2 inhibits U-46619 or I-BOP-induced platelet aggregation with IC50 values of 0.5 and 5 µM, respectively . When infused into the renal artery of the rat at a concentration of 4 µg/kg/min, 8-iso PGE2 decreases the GFR and renal plasma flow by 80% without affecting blood pressure .Physical And Chemical Properties Analysis
8-iso PGE2 is a more lipophilic derivative of 8-iso PGE2 . It has shown both vasoconstriction and vasodilation activity .Scientific Research Applications
Regulation of Retinal Neurotransmitters
8-Isoprostaglandin E2 (8-Iso-PGE2) has been studied for its role in the regulation of neurotransmitter levels in the retina. Research suggests that 8-Iso-PGE2 may influence the levels of endogenous neurotransmitters in the bovine retina, which could have implications for understanding visual processing and retinal health .
Inflammation and Oxidative Stress Monitoring
8-Iso-PGE2 is also significant in inflammation research, particularly as a non-invasive biomarker for monitoring airway inflammation . It has been associated with oxidative stress markers and inflammatory status biomarkers, providing insights into conditions like antiphospholipid syndrome (APS) and potentially other inflammatory diseases .
Mechanism of Action
Target of Action
8-Isoprostaglandin E2 (8-Iso-PGE2) is a member of the isoprostane class of prostanoids . The primary target of 8-Iso-PGE2 is the receptor for thromboxane A2 (TP) in vivo . Thromboxane A2 is a type of thromboxane that is produced by activated platelets during blood clotting and has prothrombotic properties: it stimulates activation of new platelets as well as increases platelet aggregation .
Mode of Action
8-Iso-PGE2 acts on the TP receptor to induce vasoconstriction and platelet aggregation . It enhances the receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .
Biochemical Pathways
8-Iso-PGE2 is part of the isoprostane class of prostanoids, which are formed in vivo from the free radical-catalyzed peroxidation of arachidonic acid . This process is independent of the cyclooxygenase (COX) enzyme . The compound’s action on the TP receptor leads to vasoconstriction and platelet aggregation, and it enhances the osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .
Pharmacokinetics
It’s known that 8-iso-pge2 is a potent renal vasoconstrictor in the rat . When infused into the renal artery of the rat at a concentration of 4 µg/kg/min, 8-Iso-PGE2 decreases the glomerular filtration rate (GFR) and renal plasma flow by 80% without affecting blood pressure .
Result of Action
The action of 8-Iso-PGE2 results in vasoconstriction and platelet aggregation . It also enhances the osteoclastic potential of marrow hematopoietic precursors . This means that it can increase the ability of these precursors to break down bone tissue, a process that is crucial for bone remodeling.
Action Environment
It’s known that the compound’s effects can be observed in vivo, indicating that it can act effectively within the complex environment of a living organism .
Safety and Hazards
Future Directions
8-iso PGE2 is a member of the isoprostane class of prostanoids and has been used in various research areas . Its role in inducing vasoconstriction and platelet aggregation, as well as enhancing receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors, makes it a valuable tool in studying these biological processes .
properties
IUPAC Name |
(Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-CLQOMRTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024826 | |
Record name | 8-Isoprostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-isoprostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-isoprostaglandin E2 | |
CAS RN |
27415-25-4 | |
Record name | 8-Isoprostaglandin E2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27415-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoprostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Isoprostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-ISOPROSTAGLANDIN E2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1ANC8Q5NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-isoprostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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